molecular formula C18H22N2O B1295947 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol CAS No. 94262-62-1

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Cat. No. B1295947
CAS RN: 94262-62-1
M. Wt: 282.4 g/mol
InChI Key: WGKAEQNBTHBDPF-UHFFFAOYSA-N
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Description

The compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a chemical structure that is not directly mentioned in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied for various biological activities, including anticonvulsant and beta-adrenergic blocking properties . These compounds are generally characterized by the presence of a phenyl group and a substituted ethanol moiety, which is a common feature in the structure of interest.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of various acids with a phenyl-substituted ethanol or the condensation of benzaldehyde with a nitrogen-containing heterocycle . For instance, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine . These methods could potentially be adapted for the synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol has been elucidated using techniques such as NMR, IR, UV-VIS spectroscopy, and single-crystal X-ray diffraction . These studies have revealed details such as the presence of intermolecular hydrogen bonds and the crystallization behavior of the compounds. For example, the X-ray crystal structure of a related compound, 1-phenyl-2-(4-pyridyl)ethanol, showed the formation of an intermolecular hydrogen bond O–H···N, which helps stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactions involving phenyl-substituted ethanol derivatives often include condensation reactions to form double bonds or the introduction of various substituents to modify the compound's properties . The Knoevenagel condensation reaction is a common method used to obtain such compounds, as seen in the synthesis of 1-(p-fluorophenyl)-2-(α-pyridyl)ethene from its corresponding alcohol . These reactions are crucial for the formation of the desired molecular structure and for the potential biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl-substituted ethanol derivatives are influenced by their molecular structure. The presence of intermolecular hydrogen bonds, as well as the stereochemistry of the compounds, can affect properties such as solubility, melting point, and reactivity . For instance, the introduction of a trifluoromethyl group in (R)-1-[4-(Trifluoromethyl)phenyl]ethanol was found to be important for its pharmaceutical applications, and the compound's enantioselectivity was critical for its activity as a chemokine CCR5 antagonist .

properties

IUPAC Name

1-phenyl-2-(4-phenylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(16-7-3-1-4-8-16)15-19-11-13-20(14-12-19)17-9-5-2-6-10-17/h1-10,18,21H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKAEQNBTHBDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289629
Record name 1-phenyl-2-(4-phenylpiperazino)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

CAS RN

94262-62-1
Record name NSC62457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-(4-phenylpiperazino)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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